2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide
Overview
Description
2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide is an organic compound with the molecular formula C6H9ClF3NO. It is characterized by the presence of a chloro group, an ethyl group, and a trifluoroethyl group attached to an acetamide backbone. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process. Initially, dichloroacetic acid is reacted with 2,2,2-trifluoroethanol to obtain trifluoroethyl dichloroacetate. This intermediate is then reacted with ammonia to produce 2-chloro-N-(2,2,2-trifluoroethyl)acetamide .
Chemical Reactions Analysis
Types of Reactions: 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield corresponding amines and acids.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, can be used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, different substituted products can be obtained.
Hydrolysis Products: Amines and carboxylic acids are common products of hydrolysis.
Scientific Research Applications
2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The chloro and trifluoroethyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
- 2-chloro-N-(2,2,2-trifluoroethyl)acetamide
- 2-chloro-N-ethylacetamide
- N-ethyl-N-(2,2,2-trifluoroethyl)acetamide
Uniqueness: 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of both chloro and trifluoroethyl groups, which impart distinct chemical properties. These groups enhance its reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF3NO/c1-2-11(5(12)3-7)4-6(8,9)10/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCPWJANBHNLSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(F)(F)F)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229293 | |
Record name | 2-Chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201229293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080474-99-2 | |
Record name | 2-Chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1080474-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201229293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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